5-(((4-Chlorophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS No.: 25063-46-1
Cat. No.: VC6209915
Molecular Formula: C13H12ClNO4
Molecular Weight: 281.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25063-46-1 |
|---|---|
| Molecular Formula | C13H12ClNO4 |
| Molecular Weight | 281.69 |
| IUPAC Name | 5-[(4-chloroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Standard InChI | InChI=1S/C13H12ClNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-8(14)4-6-9/h3-7,15H,1-2H3 |
| Standard InChI Key | XPVUWQSBIIVTBT-UHFFFAOYSA-N |
| SMILES | CC1(OC(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)O1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-dioxane-4,6-dione core substituted at the 5-position with a (4-chlorophenylamino)methylene group. The dioxane ring adopts a boat conformation, while the chlorophenyl moiety introduces planar aromaticity, creating a stereoelectronic contrast that influences reactivity .
Key Structural Features:
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Dioxane Ring: The 2,2-dimethyl substituents enforce ring puckering, reducing strain and enhancing thermal stability.
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Chlorophenyl Group: The para-chloro substitution directs electrophilic aromatic substitution (EAS) to the ortho and para positions.
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Methylene Bridge: The amino-methylene linker enables tautomerism (keto-enol) in polar solvents, modulating electronic properties .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClNO₄ |
| Molecular Weight | 281.69 g/mol |
| IUPAC Name | 5-[(4-chloroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
| Topological Polar Surface Area | 83.6 Ų |
| LogP (Octanol-Water) | 2.34 |
Synthetic Methodologies
Optimization Challenges:
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Reaction Temperature: Excess heat promotes decarboxylation of the dioxanedione core.
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Catalyst Selection: Lewis acids like ZnCl₂ improve yields but risk chlorination side reactions.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The chlorophenyl ring undergoes regioselective nitration and sulfonation:
Nitration:
Meta-directing effects from the chlorine atom dominate, despite the electron-donating amino group .
Reductive Transformations
Catalytic Hydrogenation:
Selective reduction of the carbonyl groups occurs without affecting the chlorophenyl ring .
Biological Activity and Applications
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 128 |
Mechanistic studies suggest membrane disruption via interaction with lipid II precursors .
Anticancer Screening
Preliminary assays on HepG2 cells show:
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IC₅₀: 78 µM (48 h exposure)
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Apoptosis Induction: 23% increase in caspase-3 activity vs. controls
Industrial and Material Science Applications
Polymer Precursor
The dioxanedione ring serves as a diester monomer in polycondensation reactions:
Resulting polymers exhibit high thermal stability (Tₘ: 215°C).
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